
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(2-(diethylamino)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(2-(diethylamino)ethyl)- is a synthetic organic compound belonging to the acridine family Acridines are known for their planar, tricyclic structure, which allows them to intercalate into DNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(2-(diethylamino)ethyl)- typically involves the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as diphenylamine and a carboxylic acid derivative.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the acridine core with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Reduction to Tetrahydroacridine: The acridine core is then reduced to the tetrahydro form using a reducing agent like sodium borohydride or lithium aluminum hydride.
Attachment of the Diethylaminoethyl Group: The final step involves the alkylation of the tetrahydroacridine with a diethylaminoethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroacridine moiety, to form the corresponding acridine derivative.
Reduction: Reduction reactions can further modify the acridine core or the carboxamide group.
Substitution: The diethylaminoethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and suitable bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Acridine derivatives with various oxidation states.
Reduction: Tetrahydroacridine derivatives.
Substitution: Modified acridine compounds with different alkyl or aryl groups.
Applications De Recherche Scientifique
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(2-(diethylamino)ethyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Biological Studies: The compound is used in studies involving DNA interactions, cellular uptake, and cytotoxicity assays.
Chemical Biology: It serves as a probe for studying DNA-binding properties and mechanisms of action of DNA-interacting agents.
Industrial Applications: The compound is explored for its potential use in the development of new materials and dyes.
Mécanisme D'action
The mechanism of action of acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(2-(diethylamino)ethyl)- involves intercalation into DNA, which disrupts the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase enzymes, leading to the accumulation of DNA breaks and ultimately inducing cell death. The compound’s diethylaminoethyl group enhances its cellular uptake and binding affinity to DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and DNA intercalator.
Amsacrine: An anticancer agent that also intercalates into DNA and inhibits topoisomerase enzymes.
Proflavine: Another acridine derivative with antibacterial and DNA-binding properties.
Uniqueness
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(2-(diethylamino)ethyl)- is unique due to its specific structural modifications, which enhance its DNA-binding affinity and cellular uptake. These properties make it a promising candidate for further development as an anticancer agent and a valuable tool in chemical biology research.
Propriétés
Numéro CAS |
80039-84-5 |
|---|---|
Formule moléculaire |
C20H27N3O |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-1,2,3,4-tetrahydroacridine-9-carboxamide |
InChI |
InChI=1S/C20H27N3O/c1-3-23(4-2)14-13-21-20(24)19-15-9-5-7-11-17(15)22-18-12-8-6-10-16(18)19/h5,7,9,11H,3-4,6,8,10,12-14H2,1-2H3,(H,21,24) |
Clé InChI |
OEDBPEVMRIBDOP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=O)C1=C2CCCCC2=NC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol](/img/structure/B13989826.png)
![Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate](/img/structure/B13989833.png)
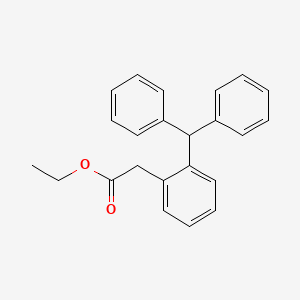
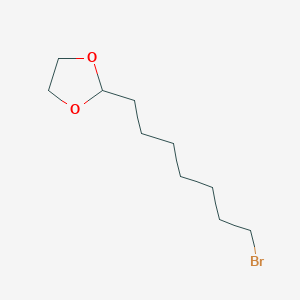
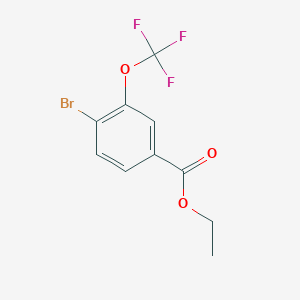
![(8-Ethyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B13989870.png)
![Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate](/img/structure/B13989875.png)

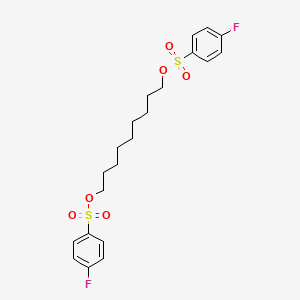
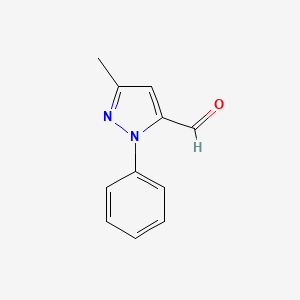
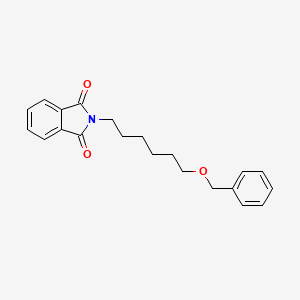
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride](/img/structure/B13989905.png)


